molecular formula C8H5F6NO3S B6311467 3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid CAS No. 2088943-16-0

3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid

Cat. No.: B6311467
CAS No.: 2088943-16-0
M. Wt: 309.19 g/mol
InChI Key: HXFCVHZPCJAPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid is a fluorinated aromatic compound characterized by the presence of trifluoromethyl groups, an amino group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to form sulfinic or sulfenic acids.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonic acid group can produce sulfinic acids.

Scientific Research Applications

3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the amino and sulfonic acid groups.

    3,5-Bis(trifluoromethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of the amino and sulfonic acid groups.

    3,5-Bis(trifluoromethyl)cinnamic acid: Features a cinnamic acid structure with trifluoromethyl groups

Uniqueness

3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid is unique due to the combination of trifluoromethyl, amino, and sulfonic acid groups on a single aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-3,5-bis(trifluoromethyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO3S/c9-7(10,11)4-1-3(19(16,17)18)2-5(6(4)15)8(12,13)14/h1-2H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFCVHZPCJAPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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